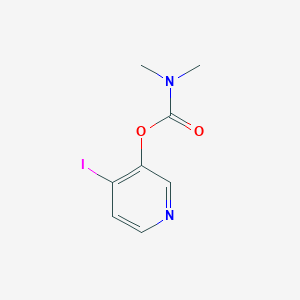![molecular formula C12H7N3O B1459106 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 1550021-47-0](/img/structure/B1459106.png)
2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile” is a type of imidazole derivative. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of a catalyst. For example, a fluorescent chemosensor based on an imidazole furan conjugate was synthesized using the Mannich base technique with a Cu (II) catalyst .Chemical Reactions Analysis
This compound has been used as a colorimetric and fluorometric sensor for the detection of Ag+ ions and biothiols in living cells . It can selectively recognize and detect Ag+ ions via significant fluorescence quenching at 606 nm, accompanied by a rapid color change from yellow to orange .Physical And Chemical Properties Analysis
The compound exhibits high sensitivity to Ag+ in a linear dynamic range from 0.8–32 μM, with the detection limit of 66 nM . It also shows excellent selectivity toward Cu2+ ions over other metal ions in aqueous media through a “turn on−off” process .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antitumor Activity
Some furan derivatives have shown potential in cancer research. They have been used in the development of new drugs and have shown potential antitumor activity .
Fluorescent Detection
The compound has been used in the design of a simple fluorescent chemosensor . This chemosensor showed excellent selectivity toward Cu2+ ions over other metal ions in aqueous media through a “turn on−off” process .
Antifungal Activity
The compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .
Tyrosinase Inhibitors and Melanogenesis Inhibition
The compound has been used in the development of tyrosinase inhibitors . It has shown potent tyrosinase inhibitory activity, with respective IC50 values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase as substrates .
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been found to have antimicrobial activity . They have been used in the development of new drugs to treat various diseases .
Antipigmentation Agent
The compound has been used in the development of an antipigmentation agent . It attenuated melanin synthesis and cellular tyrosinase activity, simulated by α-melanocyte-stimulating hormone and 1-methyl-3-isobutylxanthine .
Sensor for Biothiols
The compound has been used in the development of a sensor for biothiols . It could selectively recognize and detect Ag+ ions via significant fluorescence quenching at 606 nm, accompanied by a rapid color change from yellow to orange .
Mécanisme D'action
Target of Action
Furan derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Furan derivatives have been known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Furan derivatives have been known to affect various biochemical pathways, often related to their target proteins .
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOGXTRQEAGSJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

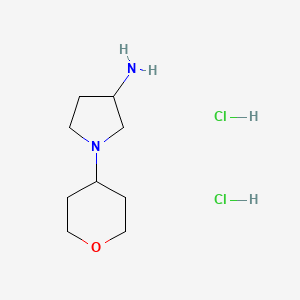

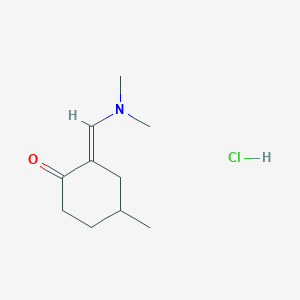

![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
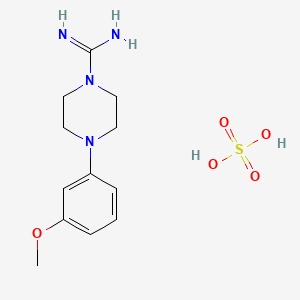

![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)

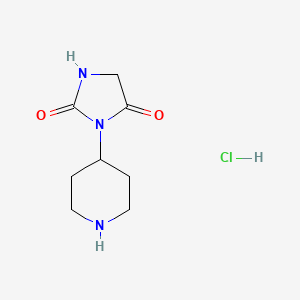
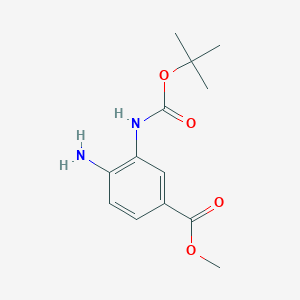
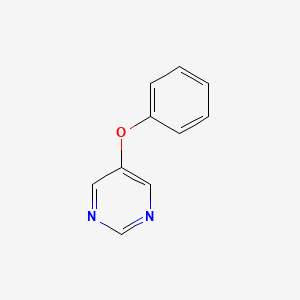
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)
